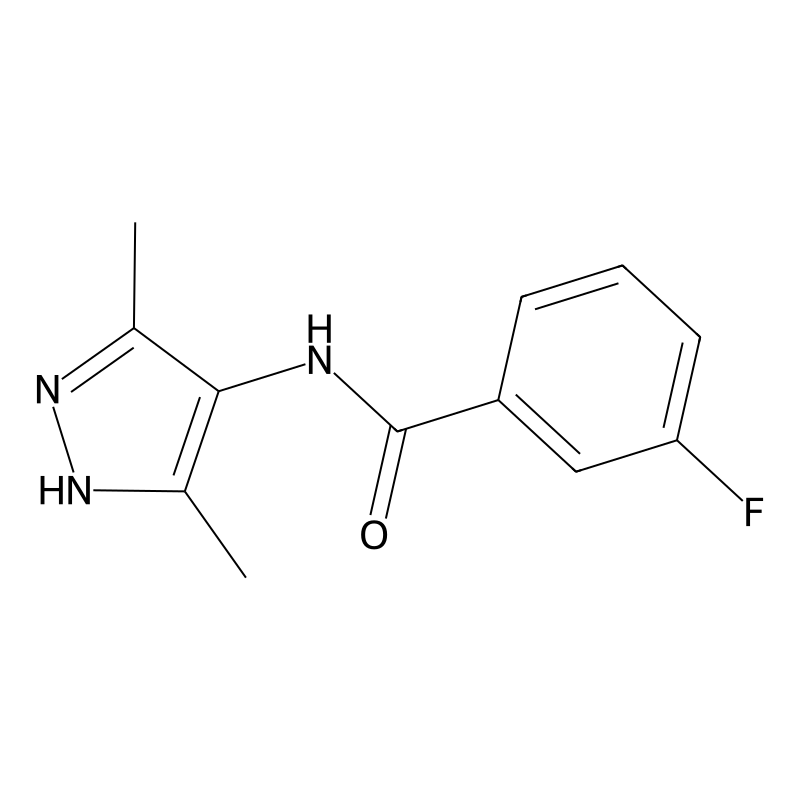

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzamide

Catalog No.

S7922359

CAS No.

M.F

C12H12FN3O

M. Wt

233.24 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzamide

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzamide

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

InChI

InChI=1S/C12H12FN3O/c1-7-11(8(2)16-15-7)14-12(17)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,17)(H,15,16)

InChI Key

FNWGLYABYNOQHG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)F

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-fluorobenzamide (DPBA) is a chemical compound that has gained significant attention in the field of organic chemistry and pharmacology due to its unique properties and potential applications in various industries. This paper aims to provide a comprehensive overview of DPBA, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research, industry, limitations, and future directions.

DPBA is an organic compound with the chemical formula C12H11FN4O. It belongs to the class of pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms. DPBA has a molecular weight of 248.24 g/mol and a melting point of 160-162°C. It is a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and acetone.

DPBA has several physical and chemical properties that make it a unique and useful compound. It has a high melting point, which indicates its stability and resistance to thermal decomposition. It is also highly soluble in organic solvents, making it easy to handle and manipulate in laboratory settings. Additionally, DPBA is stable under various pH conditions and has a high chemical stability, which makes it an ideal reagent for various chemical reactions and syntheses.

DPBA can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DPBA as a white solid, which can be purified using recrystallization techniques. DPBA can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques allow researchers to confirm the identity and purity of DPBA and to study its chemical properties.

DPBA can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). These techniques are useful in determining the concentration and purity of DPBA in laboratory samples and monitoring its chemical reactions.

DPBA has several biological properties that make it useful in pharmacology and medical research. It has been shown to inhibit the growth of cancer cells and to have potential antitumor effects. DPBA also has potential as an antibacterial and anti-inflammatory agent.

DPBA has low toxicity and is generally considered safe for use in scientific experiments. However, it is important to handle DPBA with care and to follow appropriate safety protocols to avoid exposure to its fumes or skin contact.

DPBA has numerous applications in scientific experiments, including its use as a reagent in organic chemistry reactions, a probe in analytical studies, and an active ingredient in pharmaceuticals and medical research. Its unique properties make it a useful tool for studying various chemical and biological processes.

Research on DPBA is still ongoing, and new applications and properties are constantly being discovered. Current research includes studying its potential as an anticancer drug and its applications in the field of synthetic biology.

DPBA has potential implications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. Its unique properties make it a valuable tool for developing new drugs, pesticides, and materials.

Despite its potential, DPBA has some limitations, including its low solubility in water and its moderate toxicity. Future research should focus on developing new synthesis methods to improve DPBA's solubility and reducing its toxicity. Additionally, further research is needed to explore its potential applications in various fields, including materials science and synthetic biology.

- Development of new synthesis methods to increase DPBA's solubility in water

- Investigation of DPBA's potential as an antibacterial agent

- Exploration of DPBA's potential applications in materials science and synthetic biology

- Investigation of the mechanism of DPBA's antitumor effects

- Development of DPBA-based drugs for various diseases

- Investigation of DPBA's potential as an anti-inflammatory agent

- Modification of DPBA's chemical structure to improve its properties

- Investigation of the potential side effects of DPBA

- Investigation of DPBA's potential as a pesticide

- Development of new analytical techniques for studying DPBA.

- Investigation of DPBA's potential as an antibacterial agent

- Exploration of DPBA's potential applications in materials science and synthetic biology

- Investigation of the mechanism of DPBA's antitumor effects

- Development of DPBA-based drugs for various diseases

- Investigation of DPBA's potential as an anti-inflammatory agent

- Modification of DPBA's chemical structure to improve its properties

- Investigation of the potential side effects of DPBA

- Investigation of DPBA's potential as a pesticide

- Development of new analytical techniques for studying DPBA.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

233.09644018 g/mol

Monoisotopic Mass

233.09644018 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds